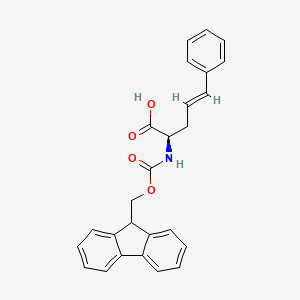

Fmoc-D-Styrylalanine

Description

Contextualization within Non-Proteinogenic Amino Acids in Peptide Science

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard amino acids encoded by the genetic code. nih.gov The incorporation of NPAAs like D-styrylalanine into peptide chains is a key strategy for creating peptides with enhanced therapeutic properties. nih.gov Natural amino acids, with the exception of glycine, typically exist in the L-configuration. nih.gov The use of D-amino acids, the enantiomers (mirror images) of the natural L-amino acids, can significantly increase the stability of peptides by making them resistant to degradation by proteases, enzymes that break down proteins. nih.govresearchgate.net This resistance is crucial for the development of peptide-based drugs.

The introduction of NPAAs serves as a powerful tool in various scientific fields, including drug discovery and the study of protein structure and function. nih.gov These synthetic building blocks allow researchers to introduce desired functionalities and properties into synthetic peptides. nih.govmdpi.com For instance, the replacement of naturally occurring amino acids with non-proteinogenic ones can enhance the potency and activity spectra of peptides, making them promising candidates for new drug development. mdpi.com

Significance of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Advanced Synthetic Strategies

The Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines, widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orgontosight.ai Its primary function is to temporarily block the amino group of an amino acid to prevent unwanted reactions during the formation of peptide bonds. ontosight.aipeptide.com The Fmoc group is a cornerstone of the Fmoc/tBu strategy in SPPS, which is a preferred method for peptide synthesis in both academic research and industrial settings. wikipedia.orgresearchgate.net

The key advantages of the Fmoc protecting group include:

Mild Cleavage Conditions: It can be rapidly removed by a weak base, typically a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF), without affecting other acid-labile protecting groups or the bond linking the peptide to the solid support. wikipedia.orgpublish.csiro.au

Orthogonality: The Fmoc group is stable towards acids, making it compatible with acid-labile side-chain protecting groups and linkers (orthogonal protection). peptide.comtotal-synthesis.com This orthogonality is a fundamental principle in modern peptide chemistry, allowing for selective deprotection steps. publish.csiro.autotal-synthesis.com

Reaction Monitoring: The fluorenyl group has a strong UV absorbance, which allows for the spectrophotometric monitoring of the coupling and deprotection steps during synthesis. publish.csiro.au

Versatility: The Fmoc group is compatible with the synthesis of modified peptides, such as those containing carbohydrates or phosphorylations. total-synthesis.com

The development and integration of the Fmoc group into SPPS methods is considered a major milestone in the history of chemical peptide synthesis, enabling the rapid and efficient production of complex peptides. publish.csiro.au

| Property | Description |

| Chemical Name | Fluorenylmethoxycarbonyl |

| Abbreviation | Fmoc |

| Type | Base-labile amine protecting group |

| Primary Use | Solid-Phase Peptide Synthesis (SPPS) |

| Cleavage Reagent | Weak bases (e.g., 20% piperidine in DMF) wikipedia.org |

| Key Advantage | Orthogonality with acid-labile protecting groups peptide.comtotal-synthesis.com |

Role of the Styryl Side Chain in Functionalization and Structural Diversification

The styryl side chain (a vinylbenzene group) of Fmoc-D-Styrylalanine introduces unique structural and functional properties into peptides. This side chain provides a site for further chemical modifications, a process known as functionalization. The alkene group within the styryl moiety can participate in various chemical reactions, allowing for the introduction of diverse chemical entities onto the peptide backbone. vulcanchem.com

This capacity for late-stage functionalization is highly valuable in peptide and protein engineering. acs.orgchinesechemsoc.org By modifying the styryl side chain, researchers can attach labels for imaging, introduce groups to modulate biological activity, or create cross-links to form cyclic peptides. acs.org The ability to perform C-H functionalization on aromatic side chains has emerged as a powerful tool for transforming unreactive C-H bonds, offering a more atom- and step-economic alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(E,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHHKMOLFNMMV-NOENIZQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420654 | |

| Record name | Fmoc-3-styryl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215190-23-1 | |

| Record name | Fmoc-3-styryl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Fmoc D Styrylalanine and Its Integration into Peptide Constructs

Stereoselective Synthesis of D-Styrylalanine Precursors

The synthesis of D-styrylalanine precursors with high stereoselectivity is crucial for their application in peptide chemistry. Chiral auxiliaries and asymmetric catalysis are common strategies to control the stereochemistry at the α-carbon.

One established method involves the use of chiral templates, such as those derived from pinane, to direct the stereoselective construction of the 2-amino-1,3-diol moiety, a key structural feature in many amino acid precursors. beilstein-journals.org Another approach utilizes palladium-catalyzed cyclization of γ-ketoesters bearing an o-iodobenzyl group, which can stereoselectively yield bi- and tricyclic compounds that serve as precursors. beilstein-journals.org The stereochemical outcome of these reactions is often rationalized by transition-state models where steric and electronic factors dictate the facial selectivity of the reaction. beilstein-journals.org Furthermore, C-H functionalization has emerged as a powerful tool for the direct derivatization of amino acids like tryptophan, which can be adapted for the synthesis of styrylalanine analogs. acs.org

Fmoc-Protection Strategies for D-Styrylalanine

The protection of the α-amino group of D-styrylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group is a critical step to enable its use in Fmoc-based solid-phase peptide synthesis (SPPS). beilstein-journals.org The Fmoc group is favored due to its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This orthogonality allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the peptide-resin linkage. nih.gov

Two common reagents for the introduction of the Fmoc group are Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org

Utilizing Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)

Fmoc-Cl is a chloroformate ester that reacts with the amino group of D-styrylalanine to form a stable carbamate (B1207046) linkage. advancedchemtech.com The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or an organic base like diisopropylethylamine (DIEA), to neutralize the hydrochloric acid byproduct. wikipedia.org While effective, the use of Fmoc-Cl can sometimes lead to the formation of Fmoc-dipeptide impurities. publish.csiro.au

Table 1: Comparison of Fmoc-Protection Reagents

| Reagent | Advantages | Disadvantages |

| Fmoc-Cl | Readily available, reactive. | Can lead to dipeptide impurity formation. publish.csiro.au |

| Fmoc-OSu | Produces pure Fmoc-amino acids, minimizes side reactions. ontosight.ai | May be more expensive than Fmoc-Cl. |

Employing 9-Fluorenylmethylsuccinimidyl Carbonate (Fmoc-OSu)

Fmoc-OSu is a widely used alternative to Fmoc-Cl for the introduction of the Fmoc protecting group. wikipedia.orgontosight.ai It is an active ester that reacts cleanly with the amino group of D-styrylalanine to yield the desired N-Fmoc protected amino acid with a high degree of purity. This method is often preferred as it minimizes the formation of side products, such as Fmoc-dipeptides, which can be difficult to remove. publish.csiro.au The reaction is generally performed in a mixture of an organic solvent and an aqueous basic solution. wikipedia.org

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides, allowing for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. asm.orgbachem.com The Fmoc/tBu strategy is the most commonly used approach in SPPS. beilstein-journals.org

Fmoc-Based SPPS Protocols for Amino Acid Incorporation

The incorporation of Fmoc-D-styrylalanine into a peptide sequence follows the standard cycle of Fmoc-based SPPS. asm.org This cycle consists of two main steps:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a solution of a weak base, typically 20% piperidine in DMF. wikipedia.org The completion of this reaction can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct. wikipedia.org

Coupling: The newly exposed N-terminal amine is then coupled to the carboxyl group of the incoming this compound. This reaction is facilitated by a coupling agent to activate the carboxylic acid. asm.org

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. sigmaaldrich.com

Coupling Chemistries and Reagents for this compound Linkage

The formation of the peptide bond between the growing peptide chain and the incoming this compound requires the activation of the amino acid's carboxyl group. A variety of coupling reagents are available for this purpose, each with its own advantages.

Common classes of coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to increase efficiency and suppress racemization. nih.gov

Phosphonium Salts: such as benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP). nih.gov

Uronium/Aminium Salts: such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU). nih.gov These reagents generally provide rapid and efficient couplings.

The choice of coupling reagent can be critical, especially for sterically hindered amino acids or "difficult sequences" that are prone to aggregation. nih.govnih.gov For instance, amino acid fluorides, which can be prepared in situ using reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH), have proven effective for coupling sterically demanding amino acids. nih.gov

Table 2: Common Coupling Reagents in Fmoc-SPPS

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC + HOBt/HOAt | Widely used, cost-effective, additives suppress side reactions. nih.gov |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency. |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Fast reaction kinetics, very efficient. nih.gov |

Following the completion of the peptide assembly, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA) containing scavengers. asm.org

Optimization of Fmoc Deprotection Conditions for Peptide Elongation

The successful elongation of a peptide chain using this compound is critically dependent on the efficient and clean removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group at each cycle of the synthesis. Optimization of the deprotection step is paramount to ensure high yields and purity of the final peptide construct. This involves a careful selection of reagents and reaction conditions to achieve complete deprotection while minimizing potential side reactions. The large, hydrophobic nature of the styryl side chain in this compound may influence peptide aggregation, making efficient deprotection even more crucial to prevent the formation of deletion sequences. lookchem.com

The standard method for Fmoc removal involves treatment with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govnih.gov However, for sensitive sequences or those prone to aggregation, this standard condition may not be optimal. Factors such as the deprotection time, the concentration of the basic reagent, and the choice of the base itself must be systematically evaluated. Incomplete Fmoc removal can lead to the capping of the unreacted amine or the formation of deletion peptides, which are often difficult to separate from the target peptide. lookchem.com Conversely, overly harsh or prolonged basic conditions can promote undesirable side reactions.

Mechanistic Considerations of Base-Labile Fmoc Removal

The removal of the Fmoc protecting group proceeds via a base-induced β-elimination mechanism, specifically an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgmdpi.com This process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring system by a base. scielo.org.mxtotal-synthesis.com The resulting carbanion is stabilized by the aromaticity of the fluorenyl system, which behaves like a cyclopentadienyl (B1206354) anion flanked by two benzene (B151609) rings. total-synthesis.com

This stabilized carbanion then undergoes elimination, breaking the C-O bond of the carbamate and releasing carbon dioxide and the free N-terminal amine of the peptide. chempep.com A key byproduct of this reaction is the highly electrophilic dibenzofulvene (DBF). mdpi.compeptide.com Secondary amines, such as piperidine, are particularly effective for Fmoc deprotection not only because they are strong enough bases to initiate the reaction but also because they act as nucleophilic scavengers. peptide.com They trap the reactive DBF intermediate to form a stable adduct, preventing it from undergoing polymerization or reacting with the newly liberated peptide amine, which would lead to irreversible termination of the peptide chain. scielo.org.mxchempep.com This dual role of reagent and scavenger is a significant advantage of using secondary amines in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com

Evaluation of Deprotecting Reagents (e.g., Piperidine, DBU)

The choice of deprotecting reagent is a critical parameter in optimizing Fmoc-SPPS. While piperidine is the most common reagent, alternatives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are employed, particularly for challenging sequences where Fmoc removal is sluggish. nih.govchempep.com

Piperidine: Typically used as a 20% solution in DMF, piperidine is considered the gold standard for Fmoc deprotection. nih.gov It offers a good balance of basicity and nucleophilicity to both efficiently cleave the Fmoc group and scavenge the resulting dibenzofulvene (DBF). peptide.com However, for sterically hindered amino acids or within aggregating peptide sequences, deprotection with piperidine can be slow or incomplete. scielo.org.mx

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a much stronger, non-nucleophilic base compared to piperidine. nih.govpeptide.com This increased basicity allows for significantly faster and often more complete Fmoc removal, sometimes using concentrations as low as 2% in DMF. chempep.compeptide.com This can be advantageous in preventing the formation of deletion sequences caused by incomplete deprotection. lookchem.com However, because DBU is non-nucleophilic, it cannot scavenge the DBF byproduct. nih.govpeptide.com This necessitates the addition of a nucleophilic scavenger, such as piperazine (B1678402) or a small amount of piperidine, to prevent DBF-related side reactions. lookchem.compeptide.com The strong basicity of DBU can also increase the risk of other side reactions, such as aspartimide formation when Asp residues are present. peptide.com

Recent studies have explored cocktails of bases to harness the advantages of each. For instance, a combination of 2% DBU with 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to be a rapid and efficient deprotection solution, reducing diketopiperazine formation compared to 20% piperidine/DMF. acs.org

| Reagent | Typical Concentration | Advantages | Disadvantages |

|---|---|---|---|

| Piperidine | 20% in DMF | - Acts as both base and scavenger. peptide.com | - Can be slow or incomplete for difficult sequences. scielo.org.mx |

| DBU | 2-5% in DMF/NMP | - Much faster deprotection than piperidine. chempep.compeptide.com | - Non-nucleophilic; requires a separate scavenger. nih.gov |

| Piperazine/DBU Cocktail | e.g., 5% Piperazine + 2% DBU in NMP | - Very rapid deprotection. lookchem.comrsc.org | - More complex reagent preparation.

|

Mitigation of Epimerization during Deprotection in SPPS

Epimerization, the loss of stereochemical integrity at the α-carbon of an amino acid residue, is a significant concern during peptide synthesis. While it is more commonly associated with the activation/coupling step, the basic conditions of Fmoc deprotection can also induce epimerization, particularly for sensitive residues. The α-proton of an activated C-terminal residue is susceptible to base-catalyzed abstraction, leading to a planar enolate intermediate that can be re-protonated from either face, resulting in racemization.

For residues within the peptide chain, the risk of epimerization during the deprotection step is generally low for most amino acids protected by the Fmoc group. nih.gov However, certain residues, such as cysteine and histidine, are known to be more susceptible. nih.gov Thioamides are also particularly prone to epimerization under standard piperidine treatment. nsf.gov

Strategies to mitigate epimerization during SPPS include:

Use of Additives: The addition of an acidic modifier to the deprotection cocktail can help suppress epimerization. For example, adding 1% formic acid to a piperazine/DBU solution has been shown to minimize aspartimide formation, a side reaction often accompanied by epimerization, without compromising deprotection efficiency. lookchem.comrsc.orgmdpi.com

Optimized Reagent Choice: Using alternative base cocktails can reduce epimerization. Studies have shown that using DBU-based deprotection can, in some cases, lead to lower levels of epimerization compared to piperidine, especially for thioamide-containing peptides. nih.gov

Minimizing Exposure Time: Reducing the time the peptide is exposed to basic conditions is crucial. The use of faster deprotecting agents like DBU allows for significantly shorter deprotection steps, thereby minimizing the time available for epimerization to occur. lookchem.comrsc.org

Resin and Linker Choice: For the C-terminal residue, which is most at risk during loading, using sterically hindered linkers like 2-chlorotrityl chloride (2-CTC) resin can help prevent epimerization. mesalabs.com

While no specific data on the epimerization susceptibility of D-Styrylalanine during Fmoc deprotection is readily available, the general principles for mitigating this side reaction would apply. Given its D-configuration, any epimerization would result in the corresponding L-amino acid, which could have significant consequences for the final peptide's structure and function. Careful monitoring and the application of mitigating strategies are therefore essential when incorporating this amino acid.

Solution-Phase Peptide Synthesis Approaches

While solid-phase peptide synthesis (SPPS) is the dominant methodology, solution-phase peptide synthesis (SolPS) remains a valuable strategy, particularly for large-scale production or the synthesis of short peptide fragments. In SolPS, all reactions, including coupling and deprotection, are carried out in a homogeneous solution. bachem.com

Recent innovations aim to simplify purification in solution-phase synthesis. One approach involves using specialized reagents that facilitate easier removal of byproducts. For example, using 4-aminomethylpiperidine for deprotection can yield a byproduct that is removable by acid extraction. google.com Another strategy is the "molecular hiving" process, where a solubility tag is attached to the peptide, allowing for selective precipitation or extraction to purify the product after each step. bachem.com Ionic liquids have also been explored as a medium for Fmoc deprotection, offering a potentially "greener" alternative with simplified workup. rsc.org

For the incorporation of this compound, a typical solution-phase cycle would involve:

Coupling of this compound to the free amine of the peptide-ester in solution using a standard coupling agent (e.g., DIC/Oxyma).

Work-up and purification to remove excess reagents and byproducts.

Deprotection of the Fmoc group using a base like piperidine.

Purification of the deprotected peptide-ester to remove the DBF-adduct and excess base before the next coupling cycle.

The flexibility of SolPS can be an advantage, allowing for the purification and full characterization of intermediate fragments, ensuring the quality of the peptide at each stage before proceeding with the synthesis. bachem.com

Functional Applications and Advanced Derivatives in Chemical Biology

Design and Synthesis of Peptidomimetics Incorporating Fmoc-D-Styrylalanine

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation and better bioavailability. nih.gov The incorporation of this compound into peptide sequences is a strategy used to create novel peptidomimetics with enhanced biological activities. guidechem.commedchemexpress.com

Structural Modifications for Enhanced Biological Activities

The styryl group of this compound offers a site for various structural modifications to enhance the biological activity of peptidomimetics. The introduction of different substituents on the phenyl ring can modulate the compound's hydrophobicity, electronic properties, and steric interactions with its biological target. This approach has been instrumental in optimizing the binding affinity and selectivity of peptidomimetics for specific receptors or enzymes. google.com

For instance, research has shown that modifications to peptide epitopes can enhance their binding affinity to the Major Histocompatibility Complex (MHC) class I, leading to a more potent immune response. google.com While not directly mentioning styrylalanine, the principle of modifying amino acid side chains to improve biological activity is well-established. The styryl group provides a versatile scaffold for such modifications.

Key research findings in the broader field of peptidomimetic design that can be conceptually applied to this compound include:

Systematic Nα-alkylation: This is a powerful method for improving biological activity by introducing conformational constraints. nih.gov

Anchor-modified epitopes: Replacing suboptimal residues at primary anchor positions with optimized natural or non-natural amino acids can enhance immunogenicity. google.com

Enhanced complex stability: Modifications that increase the stability of the peptide-MHC complex can result in more potent immunogens. google.com

Table 1: Potential Structural Modifications of the Styryl Group and Their Rationale

| Modification Type | Rationale for Enhanced Biological Activity | Potential Application |

| Introduction of Electron-Donating/Withdrawing Groups | Modulates the electronic properties of the aromatic ring, potentially improving interactions with the target protein. | Optimizing receptor binding affinity. |

| Addition of Halogen Atoms | Can increase binding affinity through halogen bonding and improve metabolic stability. | Enhancing drug-like properties. |

| Incorporation of Bulky Substituents | Can provide steric hindrance to prevent enzymatic degradation and enforce a specific conformation. | Increasing peptide stability and selectivity. |

Creation of Conformationally Restricted Peptides for Biological Probing

Introducing conformational constraints into peptides is a widely used strategy to increase their receptor selectivity and biological efficacy. nih.gov The rigid styryl side chain of this compound can help to restrict the conformational freedom of a peptide backbone. magtech.com.cn This restriction can lock the peptide into a bioactive conformation, leading to higher binding affinity and specificity for its target. nih.gov

The development of conformationally restricted peptides has been a valuable tool in studying opioid receptors, allowing for the design of highly selective agonists and antagonists. nih.gov By incorporating residues like this compound, researchers can probe the specific conformational requirements for binding to different receptor subtypes. This approach has led to the development of potent and selective ligands for various biological targets.

Bioconjugation Strategies Utilizing this compound

Bioconjugation is the process of covalently linking molecules, such as peptides, to other biomolecules like proteins, antibodies, or fluorescent dyes. this compound can be utilized in various bioconjugation strategies to create functional biomolecular hybrids. escholarship.org

Covalent Attachment to Biomacromolecules

The styryl group of this compound can potentially participate in certain chemical reactions that allow for its covalent attachment to other molecules. While specific examples for styrylalanine are not abundant in the provided search results, the general principle of using non-natural amino acids for bioconjugation is well-established. For instance, other modified amino acids are used to link peptides to various biomolecules. This enables the development of sophisticated tools for diagnostics and biosensing.

Applications in Targeted Delivery Systems

Peptide-based drug delivery systems are designed to transport therapeutic agents to specific cells or tissues, minimizing off-target effects. nih.gov The incorporation of this compound into peptides can be explored for its potential role in such systems. nih.gov The unique chemical properties of the styryl group could be leveraged for specific interactions with target cells or for the attachment of drug molecules.

Research has demonstrated the use of self-assembling peptides, such as those containing Fmoc-diphenylalanine, to create hydrogels for the controlled release of anticancer drugs. nih.govmdpi.com The styryl group in this compound could similarly influence the self-assembly properties of peptides, making it a candidate for the development of novel drug delivery vehicles.

Development of Chemical Probes and Fluorescent Labels

Chemical probes and fluorescent labels are essential tools for studying biological processes in real-time. nih.gov The styryl moiety of this compound has intrinsic fluorescence properties that can be exploited for the development of such probes.

The conjugation of fluorescent labels to biomolecules is a common strategy in chemical biology. googleapis.com While direct evidence for this compound as a fluorescent label is limited in the search results, its structural similarity to other fluorescent amino acids suggests its potential in this area. For example, rotor-fluorogenic D-amino acids are used for labeling peptidoglycans in live bacteria, where they only become fluorescent upon incorporation. The styryl group's electronic and conformational properties could potentially be harnessed to create similar environment-sensitive fluorescent probes.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of molecules in solution. emerypharma.com It provides critical information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like Fmoc-D-Styrylalanine, which possesses multiple stereocenters and conformational flexibility, NMR is indispensable for unambiguous characterization.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts, signal integrations, and spin-spin coupling patterns. In the case of this compound, the ¹H NMR spectrum can be divided into three key regions: the aromatic region for the fluorenyl (Fmoc) and styryl phenyl groups, the olefinic region for the styryl vinyl protons, and the aliphatic region for the amino acid backbone.

Fmoc Group Protons: The fluorenyl moiety typically displays a set of complex multiplets in the aromatic region, usually between δ 7.2 and 7.9 ppm. The two protons on the C9 carbon of the fluorenyl group often appear as a distinct signal.

Styryl Group Protons: The protons of the phenyl group on the styryl moiety will also resonate in the aromatic region. The vinyl protons will appear as doublets or doublets of doublets in the olefinic region (typically δ 5.0-7.0 ppm), with their coupling constants providing information about their cis/trans geometry.

Amino Acid Backbone: The α-proton (Hα) of the D-alanine core will appear as a multiplet, with its chemical shift influenced by the adjacent amine and carboxyl groups. The β-protons (Hβ) will also show characteristic signals, coupled to the α-proton and the vinyl protons.

Due to the absence of a publicly available experimental spectrum for this compound, the following table provides representative ¹H NMR data for the closely related compound Fmoc-L-Alanine to illustrate the expected chemical shifts for the Fmoc and alanine (B10760859) core portions. chemicalbook.com

| Proton Assignment (Fmoc-L-Alanine) | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) |

| Fluorenyl Protons | 7.90, 7.74, 7.70, 7.43, 7.35 |

| CH (Alanine α-H) | 4.03 |

| CH₂ (Fmoc) | 4.30, 4.24 |

| CH₃ (Alanine β-H) | 1.30 |

| NH | ~7.7 (often broad and may overlap) |

| OH (Carboxylic Acid) | ~12.6 (broad) |

This table is interactive. Click on the headers to sort.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal, offering a direct count of the non-equivalent carbons and information about their chemical nature (e.g., carbonyl, aromatic, aliphatic, olefinic).

Carbonyl Carbon: The carboxylic acid carbonyl carbon is typically observed in the δ 170-180 ppm region, while the urethane (B1682113) carbonyl of the Fmoc group appears around δ 156 ppm.

Aromatic and Olefinic Carbons: The carbons of the fluorenyl and phenyl rings, as well as the vinyl carbons of the styryl group, will resonate in the δ 120-150 ppm range.

Aliphatic Carbons: The α-carbon and β-carbon of the alanine backbone, along with the C9 and methylene (B1212753) carbons of the Fmoc group, will appear in the more upfield region of the spectrum.

A representative, though not specific, ¹³C NMR spectrum would confirm the presence of all expected carbon environments in the molecule.

While 1D NMR provides fundamental data, complex molecules often require two-dimensional (2D) NMR experiments for complete and unambiguous signal assignment. emerypharma.comlibretexts.org These techniques reveal correlations between nuclei, allowing for the piecing together of the molecular structure.

COSY (Correlation Spectroscopy): ¹H-¹H COSY is used to identify protons that are coupled to each other (typically through two or three bonds). emerypharma.com For this compound, COSY would show cross-peaks connecting the α-proton to the β-protons and the β-protons to the adjacent vinyl proton, confirming the connectivity of the amino acid backbone and the styryl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. researchgate.net An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two to four bonds). researchgate.net This is crucial for connecting different fragments of the molecule. For instance, HMBC could show correlations from the Fmoc methylene protons to the urethane carbonyl carbon and the C9 carbon of the fluorenyl ring, confirming the attachment of the protecting group.

Carbon-13 NMR (13C NMR) Applications

Mass Spectrometry (MS) for Molecular Integrity and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is essential for confirming the molecular weight of this compound, thereby verifying its elemental composition and assessing its purity. nih.govresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often thermally fragile, molecules like amino acid derivatives. lcms.czmdpi.com The sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, producing charged droplets from which ions are desorbed into the gas phase.

For this compound (Molecular Formula: C₂₆H₂₃NO₄, Molecular Weight: 413.47 g/mol ), ESI-MS would typically show:

In positive ion mode: A prominent peak at m/z 414.16 corresponding to the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ (m/z 436.14) or potassium [M+K]⁺ (m/z 452.11) may also be observed.

In negative ion mode: A peak at m/z 412.15 for the deprotonated molecule [M-H]⁻ or adducts like [M+Cl]⁻ if chlorinated solvents are present. nih.gov

The high accuracy of modern ESI-MS instruments allows for the determination of the molecular formula with high confidence, confirming the identity of the compound. The technique is also highly sensitive to impurities, which would appear as additional peaks in the spectrum.

| Ion | Calculated m/z | Expected Observation |

| [M+H]⁺ | 414.16 | Primary peak in positive ion mode |

| [M+Na]⁺ | 436.14 | Common adduct in positive ion mode |

| [M-H]⁻ | 412.15 | Primary peak in negative ion mode |

This table is interactive. Click on the headers to sort.

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, often coupled with a time-of-flight (TOF) mass analyzer. lcms.czshimadzu.nl The analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. nih.gov

MALDI-MS is particularly useful for analyzing peptides and other biomolecules and can be applied to this compound. googleapis.com Similar to ESI-MS, it would be expected to produce a strong signal for the protonated molecule [M+H]⁺. MALDI-TOF MS is known for its high mass range and sensitivity, making it an excellent tool for verifying the successful synthesis of the target compound and for detecting any potential by-products, such as molecules that have failed to couple with the Fmoc group or dimeric species. lcms.cz

Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the quality control of Fmoc-protected amino acids. It is utilized in two primary modes to assess chemical purity and enantiomeric status.

Reversed-Phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of this compound. The technique separates molecules based on their hydrophobicity. A pure compound will present as a single, sharp peak in the resulting chromatogram, whereas impurities will appear as distinct, additional peaks. creative-proteomics.com The purity is quantified by comparing the area of the main product peak to the total area of all detected peaks. researchgate.net

The analysis typically involves a C18 stationary phase column and a mobile phase gradient of water and a more nonpolar organic solvent, such as acetonitrile. Trifluoroacetic acid (TFA) is commonly added at a low concentration (e.g., 0.1%) to the mobile phase to act as an ion-pairing agent, improving peak shape and resolution. Detection is often performed using a UV detector at a wavelength of 220 nm, where the peptide bond absorbs strongly, or at wavelengths characteristic of the Fmoc group (around 266 nm) or the styryl group. creative-proteomics.com

Table 1: Typical RP-HPLC Parameters for Purity Analysis

| Parameter | Value/Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for elution. |

| Gradient | 5% to 95% B over 20 min | Gradually increases solvent strength to elute compounds. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detection | UV at 220 nm or 266 nm | Monitors eluting compounds via absorbance. |

| Purity Specification | Typically ≥98% | Standard requirement for use in peptide synthesis. sigmaaldrich.com |

Ensuring the enantiomeric purity of this compound is critical, as the presence of the L-enantiomer can lead to undesired side products and peptides with incorrect conformations. Chiral HPLC is the definitive method for this assessment. uma.esmdpi.com The technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times and thus their separation. brussels-scientific.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving the enantiomers of N-Fmoc protected amino acids under reversed-phase conditions. phenomenex.comphenomenex.com For certain types of CSPs, such as those based on quinine, a general elution order is often observed where D-enantiomers elute before their L-counterparts. nih.gov The enantiomeric excess (e.e.) is determined by integrating the peak areas of the two enantiomers, with a typical requirement of ≥99% for the desired D-enantiomer. phenomenex.com

Table 2: Example Chiral HPLC Parameters for Enantiomeric Purity

| Parameter | Value/Condition | Purpose |

| Column | Lux® Cellulose-1, 5 µm | Chiral Stationary Phase (CSP) for enantioseparation. phenomenex.com |

| Mobile Phase | Isocratic mixture (e.g., Acetonitrile/Water/Acid) | Eluent system to achieve differential retention of enantiomers. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm or 266 nm | Detection of the Fmoc-containing enantiomers. |

| Expected Result | Baseline separation of D- and L-Styrylalanine peaks. phenomenex.com | Allows for accurate quantification of enantiomeric excess. |

| Purity Specification | Enantiomeric Excess (e.e.) ≥99% | Ensures stereochemical integrity for synthesis. phenomenex.com |

Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Fmoc Group Monitoring and Quantification

UV-Visible (UV-Vis) spectroscopy is a simple and robust method used extensively in solid-phase peptide synthesis (SPPS) to quantify the amount of Fmoc-protected amino acid loaded onto a resin. mdpi.comnih.gov The principle relies on the quantitative cleavage of the Fmoc protecting group, which is highly sensitive to basic conditions. acs.org

The resin-bound this compound is treated with a solution of a secondary amine, typically 20% piperidine (B6355638) in N,N-dimethylformamide (DMF). nih.govrsc.org This treatment cleaves the Fmoc group, releasing it into the solution as a dibenzofulvene-piperidine adduct. nih.govnih.gov This adduct possesses a strong and characteristic UV absorbance with a maximum at approximately 301 nm. mdpi.comnih.gov By measuring the absorbance of the resulting solution at this wavelength and applying the Beer-Lambert Law, the concentration of the adduct, and therefore the initial loading of the Fmoc-amino acid on the resin, can be accurately calculated. rsc.org Molar absorption coefficients for the adduct at 301 nm are reported in the range of 7,800 to 8,021 L·mol⁻¹·cm⁻¹. mdpi.comnih.gov A secondary, though less intense, absorption maximum at ~289 nm can also be used for quantification. nih.gov

Table 3: UV-Vis Data for Fmoc Group Quantification

| Parameter | Value | Reference |

| Cleavage Reagent | 20% Piperidine in DMF | nih.govnih.gov |

| Analyte | Dibenzofulvene-piperidine adduct | nih.govnih.gov |

| Primary λmax | ~301 nm | mdpi.comnih.gov |

| Secondary λmax | ~289 nm | mdpi.comnih.gov |

| Molar Absorptivity (ε) at 301 nm | 7,800 - 8,021 L·mol⁻¹·cm⁻¹ | mdpi.comrsc.org |

| Molar Absorptivity (ε) at 289.8 nm | ~6,089 L·mol⁻¹·cm⁻¹ | nih.gov |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of this compound Containing Peptides

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. americanpeptidesociety.orglibretexts.org It measures the differential absorption of left- and right-circularly polarized light by chiral chromophores. nih.gov In peptides, the primary chromophore is the amide bond of the backbone. libretexts.org The CD signal in the far-UV region (190–250 nm) is highly sensitive to the peptide's secondary structure. libretexts.orgnih.gov

While CD spectroscopy provides information on the global conformation of a peptide rather than the structure at a specific residue, the incorporation of this compound has a significant influence on the resulting structure. The presence of a D-amino acid can disrupt canonical secondary structures like α-helices and is known to be a potent inducer of β-turn conformations. subr.edu Therefore, analyzing a peptide containing D-Styrylalanine via CD can reveal how this unnatural amino acid directs the peptide's folding. subr.edu The characteristic spectral signatures allow for the estimation of the relative proportions of α-helix, β-sheet, and random coil content. americanpeptidesociety.orgcreative-proteomics.com

Table 4: Characteristic CD Spectral Signals for Peptide Secondary Structures

| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |

| α-Helix | ~192 | ~208, ~222 americanpeptidesociety.org |

| β-Sheet | ~195 | ~217 americanpeptidesociety.org |

| Random Coil | ~212 | ~198 americanpeptidesociety.orgcreative-proteomics.com |

| β-Turn | Varies; can show features similar to β-sheets or unique patterns. subr.edu | Varies; D-amino acids often induce specific turn types. subr.edu |

Conformational Analysis and Molecular Modeling Studies

Computational Approaches to Peptide Conformation

Computational methods are essential for predicting and understanding the three-dimensional structures of peptides.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and can provide detailed information on the conformational flexibility of peptides. biorxiv.orguib.no These simulations can, in principle, be applied to peptides containing D-Styrylalanine to explore their dynamic behavior in different solvent environments. biorxiv.org A typical MD simulation protocol involves preparing the initial peptide structure, solvating it in a chosen solvent box, and running the simulation for a sufficient time to observe conformational changes. biorxiv.org However, there are no specific published MD simulation studies that have focused on peptides incorporating D-Styrylalanine. While general protocols for MD simulations of peptides are well-established, their application to this specific residue is not documented. nih.govresearchgate.net

Quantum Chemical Calculations for Conformational Preferences

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the relative energies of different peptide conformations, providing insights into their stability. nih.govnih.gov These methods can be used to construct a potential energy surface of a dipeptide, revealing the most stable (lowest energy) conformations. greeley.orgrutgers.edu For a novel amino acid like D-Styrylalanine, quantum chemical calculations could predict its intrinsic conformational preferences (i.e., the preferred values of its backbone dihedral angles φ and ψ). Such calculations have been performed for other non-standard amino acids to understand their conformational tendencies. rsc.org However, specific quantum chemical studies on D-Styrylalanine dipeptides to determine its Ramachandran plot are not available in the scientific literature.

Influence of D-Styrylalanine on Peptide Secondary Structure

The incorporation of D-amino acids can significantly alter the secondary structure of peptides. nih.gov

Beta-Turn Formation and Reverse Turns

D-amino acids are well-known promoters of specific types of β-turns, which are crucial elements of protein and peptide structure that allow the polypeptide chain to reverse its direction. youtube.comlibretexts.org In particular, a D-amino acid at the i+1 position of a four-residue turn often promotes the formation of a type II' or type I' β-turn. nih.gov The presence of a D-Proline residue, for example, is a classic way to induce β-hairpin formation. nih.gov It is plausible that D-Styrylalanine could also be a potent inducer of β-turns, and its rigid side chain might further constrain the turn geometry. nih.gov However, there are no specific studies that have investigated the propensity of D-Styrylalanine to form β-turns in peptides. nih.gov

Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. remedypublications.comrjptonline.orgmdpi.com This method is instrumental in drug discovery and for understanding the molecular basis of ligand recognition. researchgate.net Peptides containing D-Styrylalanine could be designed as ligands to interact with specific protein targets. In such a scenario, molecular docking simulations would be employed to predict the binding mode and affinity. The aromatic styryl group could potentially engage in favorable π-π stacking or hydrophobic interactions within a protein's binding pocket. Despite the potential, there are no published molecular docking studies specifically involving peptides containing D-Styrylalanine.

Molecular Docking Studies

Currently, there are no publicly available research articles or data detailing the molecular docking of Fmoc-D-Styrylalanine with any specific protein targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The lack of such studies means that the binding affinity, specific interactions, and potential biological targets of this compound remain computationally uncharacterized.

Biological Activity and Drug Design Research

Development of Bioactive Peptides and Pharmaceutical Compounds

The incorporation of Fmoc-D-Styrylalanine into peptide sequences is a key strategy in the development of bioactive peptides and pharmaceutical compounds. guidechem.com Its unique structure contributes to the creation of novel drug candidates with potentially enhanced efficacy and bioavailability. The use of D-amino acids like D-styrylalanine is a known method to increase the stability of peptides against enzymatic degradation, a critical factor for therapeutic applications. chempep.comnih.gov The styryl group, an unsaturated side chain, offers opportunities for further chemical modifications and the exploration of structure-activity relationships.

The synthesis of these specialized peptides is often carried out using automated solid-phase peptide synthesis (SPPS). This method allows for the efficient and controlled assembly of amino acids, including unnatural ones like D-styrylalanine, into a desired sequence. beilstein-journals.orgmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Containing Peptides

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a peptide containing this compound, relates to its biological activity. nih.govplos.org By systematically modifying the peptide sequence and observing the resulting changes in activity, researchers can identify key structural motifs responsible for the desired therapeutic effect.

The incorporation of this compound can significantly influence a peptide's ability to bind to its target receptor. vulcanchem.com The specific conformation and physicochemical properties imparted by the D-styrylalanine residue can either enhance or decrease binding affinity. nih.gov For instance, the rigid and hydrophobic nature of the styryl group can lead to more specific and stronger interactions with the binding pocket of a receptor. beilstein-journals.org Molecular docking studies are often employed to predict and analyze these binding interactions at a molecular level. beilstein-journals.org

| Peptide Modification | Effect on Receptor Binding | Reference |

| Incorporation of D-amino acid | Can enhance binding affinity and selectivity. | chempep.com |

| Cyclization of peptide | Can improve binding activity. | nih.gov |

| Alteration of side chain | Influences hydrophobic and electrostatic interactions. | beilstein-journals.org |

This table illustrates how different modifications to a peptide can affect its interaction with a target receptor.

A major challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body. The inclusion of D-amino acids, such as D-styrylalanine, is a well-established strategy to overcome this limitation. nih.govnih.govfrontiersin.org Peptides containing D-amino acids are generally more resistant to enzymatic cleavage, leading to a longer half-life and improved pharmacokinetic properties. chempep.comnih.gov This enhanced stability is crucial for maintaining the therapeutic concentration of the peptide for an effective duration. chemimpex.com

| Peptide | Modification | Stability against Trypsin | Reference |

| Pep05 | Contains L-Lys and L-Arg | Complete degradation in 1h | frontiersin.org |

| DP06 | L-Lys and L-Arg replaced with D-amino acids | Remarkable stability | frontiersin.org |

| DMPC-10B | L-Lys and L-Leu replaced with D-amino acids | Remarkable resistance to hydrolysis | nih.gov |

This table provides examples of how D-amino acid substitution can enhance the stability of peptides against enzymatic degradation.

Modulating Receptor Binding Affinity

Applications in Target Validation and Therapeutic Development

This compound plays a role in the broader context of target validation and the development of new therapeutics. nih.govnih.gov Target validation is the process of demonstrating that a specific biological target is directly involved in a disease process and is a viable point for therapeutic intervention. psychiatryconsortium.org The synthesis of specific peptide inhibitors or probes, often incorporating unnatural amino acids like D-styrylalanine, is a valuable tool in this process.

Kinases are a critical class of enzymes and a major focus of drug discovery, particularly in oncology. drugdiscoverychemistry.comnih.gov The design of potent and selective kinase inhibitors is an active area of research. nih.govmdpi.com Peptides and peptidomimetics containing residues like D-styrylalanine can be designed to bind to the ATP-binding site or allosteric sites of kinases, thereby inhibiting their activity. nih.govucsf.edu The unique structural features of D-styrylalanine can be exploited to achieve high affinity and selectivity for a specific kinase target.

Understanding the substrate specificity of proteases is crucial for designing effective inhibitors and for elucidating their biological roles. biorxiv.orgresearchgate.netmdpi.com Libraries of synthetic peptides, which can include this compound, are used to map the substrate preferences of different proteases. biorxiv.orgucsf.edu By observing which peptide sequences are cleaved, researchers can gain insights into the structural requirements for substrate recognition and develop highly specific inhibitors.

Research on this compound in Antibiotic Drug Discovery Remains Undisclosed

Despite a comprehensive search of available scientific literature and databases, there is currently no publicly accessible research detailing the specific use of this compound in antibiotic drug discovery. Efforts to find dedicated studies on its biological activity, including any potential antibacterial properties, have not yielded any specific results.

As a result, there are no research findings, data tables, or detailed discussions on the inclusion of this compound in the design and development of new antibiotic drugs. The scientific community has not published any papers that specifically investigate this compound for its efficacy against bacterial strains, its mechanism of action, or its potential as a lead compound in antimicrobial research.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Advanced Fmoc-D-Styrylalanine Derivatives

The development of advanced derivatives of this compound is crucial for unlocking its full potential. Future research in this area is likely to focus on modifying the styryl group to fine-tune the electronic, steric, and photophysical properties of the amino acid.

One promising avenue is the use of transition metal-catalyzed cross-coupling reactions . Techniques such as the Suzuki-Miyaura and Heck reactions could be employed to introduce a wide variety of substituents onto the phenyl ring of the styryl moiety. nih.gov For instance, the attachment of electron-donating or electron-withdrawing groups could be used to modulate the electronic properties of the styryl group, which in turn could influence the photophysical characteristics of the resulting peptides, making them suitable for use as fluorescent probes or photoswitches. The synthesis of Fmoc-protected arylphenylalanines through nonaqueous Suzuki-Miyaura cross-coupling has already been demonstrated, providing a solid foundation for applying this methodology to this compound. nih.gov

Another area of exploration is the enzymatic synthesis of this compound derivatives. Enzymes such as phenylalanine ammonia-lyase (PAL) and phenylalanine aminomutase (PAM) have shown promise in the stereoselective synthesis of amino acids from cinnamic acid derivatives. researchgate.net Future research could focus on engineering these enzymes to accept a broader range of substituted cinnamic acid precursors, enabling the green and highly selective synthesis of novel this compound analogs.

Furthermore, radical-based C-H functionalization presents a powerful tool for the direct modification of the styryl group without the need for pre-functionalized starting materials. acs.org This approach could facilitate the introduction of a diverse array of functional groups, leading to the creation of a library of this compound derivatives with a wide range of properties.

| Synthetic Strategy | Potential Modifications to this compound | Resulting Properties |

| Transition Metal-Catalyzed Cross-Coupling | Introduction of various aryl and heteroaryl groups onto the styryl phenyl ring. | Tunable electronic and photophysical properties. |

| Enzymatic Synthesis | Stereoselective synthesis of derivatives from substituted cinnamic acids. | High enantiopurity and greener synthesis. |

| Radical C-H Functionalization | Direct introduction of functional groups onto the styryl moiety. | Access to a diverse library of derivatives. |

Advanced Applications in Complex Peptide and Protein Engineering

The unique structural features of this compound make it an attractive building block for the construction of complex peptides and for protein engineering. Its rigid side chain can be used to impose conformational constraints on peptides, leading to the formation of well-defined secondary structures such as β-sheets and turns. This property is particularly valuable in the design of peptidomimetics with enhanced biological activity and stability.

The styryl group also provides a handle for photo-crosslinking . Upon irradiation with UV light, the double bond in the styryl group can undergo [2+2] cycloaddition reactions, leading to the formation of covalent crosslinks between peptide chains. This can be exploited to stabilize peptide structures, create hydrogels, or to study peptide-protein interactions.

Furthermore, the incorporation of this compound into peptides can lead to the formation of self-assembling nanomaterials . The aromatic styryl group can participate in π-π stacking interactions, driving the assembly of peptides into nanofibers, nanotubes, and other ordered structures. These materials have potential applications in drug delivery, tissue engineering, and as scaffolds for catalysis.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful tool for the discovery of new bioactive molecules. The integration of this compound and its derivatives into HTS workflows could accelerate the identification of peptides with desired properties.

One approach is to generate large combinatorial peptide libraries incorporating this compound at various positions. These libraries can then be screened for a wide range of activities, such as binding to a specific protein target or inhibiting an enzyme. The development of high-throughput synthesis methods, such as automated solid-phase peptide synthesis, is essential for the efficient construction of these libraries. nih.gov

The fluorescent properties of some this compound derivatives could also be leveraged in HTS assays. For example, peptides containing a fluorescent styrylalanine analog could be used in fluorescence polarization or FRET-based assays to monitor binding events in a high-throughput manner.

Moreover, the integration of computational methods, such as virtual screening , with experimental HTS can streamline the discovery process. publish.csiro.au Computational models can be used to predict the properties of peptides containing this compound derivatives, allowing for the pre-selection of the most promising candidates for experimental testing.

| HTS Integration Strategy | Description | Potential Outcome |

| Combinatorial Libraries | Synthesis of large libraries of peptides with this compound at diverse positions. | Rapid discovery of bioactive peptides. |

| Fluorescence-Based Assays | Utilization of fluorescent this compound derivatives in binding assays. | High-throughput monitoring of molecular interactions. |

| Virtual Screening | Computational prediction of peptide properties to guide experimental screening. | More efficient and focused discovery of lead compounds. |

Exploration in "Green Chemistry" for Peptide Synthesis

The principles of "green chemistry" are becoming increasingly important in all areas of chemical synthesis, including peptide synthesis. peptanova.de Future research will likely focus on developing more environmentally friendly methods for the synthesis and use of this compound.

A key area of focus is the replacement of hazardous solvents, such as N,N-dimethylformamide (DMF), with greener alternatives. researchgate.net Solvents like propylene (B89431) carbonate and N-octyl pyrrolidone have shown promise as replacements for DMF in solid-phase peptide synthesis. researchgate.netresearchgate.net The compatibility of these green solvents with the synthesis of peptides containing this compound needs to be systematically evaluated.

Another important aspect of green peptide synthesis is the development of more efficient and atom-economical reactions. The use of enzymatic methods for the synthesis of this compound derivatives, as mentioned earlier, is a step in this direction. researchgate.net Additionally, strategies that reduce the number of synthetic steps and minimize the use of protecting groups are being explored. For example, "in situ" Fmoc removal protocols that combine the deprotection and coupling steps can significantly reduce solvent consumption.

The development of chemo-enzymatic peptide synthesis (CEPS) , which combines the strengths of chemical and enzymatic methods, offers a promising route to more sustainable peptide production. This approach could be particularly useful for the synthesis of long and complex peptides containing this compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Fmoc-D-Styrylalanine, and how can researchers minimize side products?

- Methodological Answer : The synthesis of Fmoc-protected amino acids typically employs carbodiimide-based coupling reagents, such as EDC, with 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization . For this compound, reaction temperatures should be maintained at 0°C during activation to preserve stereochemical integrity. Post-reaction, purification via silica gel column chromatography (e.g., using cyclohexane/ethyl acetate gradients) is critical to separate unreacted starting materials and β-alanine impurities, which are common byproducts in Fmoc chemistry . Yield optimization (e.g., ~37% in analogous syntheses) requires careful stoichiometric control of coupling reagents and iterative washing steps with NaOH and HCl to remove acidic/basic impurities .

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC or circular dichroism (CD) spectroscopy is recommended for verifying enantiomeric purity. For HPLC, use a chiral stationary phase (e.g., Chirobiotic T) with isocratic elution (e.g., hexane/isopropanol 90:10). Retention time discrepancies ≥1.5 minutes between D- and L-isomers indicate sufficient resolution. NMR analysis of α-proton chemical shifts (δ ~4.5–5.0 ppm) can also reveal diastereomeric contamination, as seen in analogous Fmoc-amino acid syntheses .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : A combination of techniques is required:

- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with UV detection at 265 nm (Fmoc absorbance) to assess purity (>98% by area normalization) .

- NMR : ¹H-NMR in DMSO-d₆ to confirm aromatic styryl protons (δ ~6.5–7.5 ppm) and Fmoc group integrity (δ ~7.3–7.9 ppm for fluorenyl protons) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ = 438.5 g/mol for this compound) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Discrepancies in NMR or HPLC results often arise from residual solvents (e.g., ethyl acetate) or isomerization during synthesis. For example, styryl group π-stacking can cause unexpected upfield/downfield shifts in aromatic protons. To resolve this:

- Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- Conduct stability studies under varying temperatures and pH to identify degradation pathways .

- Cross-validate with alternative techniques (e.g., X-ray crystallography for solid-state conformation) .

Q. What strategies mitigate stereochemical instability during solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer : The styryl group’s electron-rich double bond may react with piperidine during Fmoc deprotection, leading to β-elimination. To prevent this:

- Use milder deprotection agents (e.g., 20% 4-methylpiperidine in DMF) and reduce agitation time.

- Monitor coupling efficiency via Kaiser test or Trt-based resin colorimetry.

- Introduce sterically hindered side chains (e.g., tert-butyl esters) to protect reactive sites .

Q. How should researchers design experiments to study the conformational impact of this compound in peptide scaffolds?

- Methodological Answer : Incorporate the residue into model peptides (e.g., β-hairpin or α-helix motifs) and analyze using:

- Circular Dichroism (CD) : Compare spectra with L-isomer controls to assess helical propensity.

- Molecular Dynamics (MD) Simulations : Parameterize force fields for the styryl group to predict torsional constraints.

- Fluorescence Quenching : Exploit the styryl group’s intrinsic fluorescence (λₑₓ = 320 nm, λₑₘ = 390 nm) to study solvent accessibility in folded states .

Q. What are the best practices for troubleshooting low coupling efficiency of this compound in automated SPPS?

- Methodological Answer : Low efficiency (<90%) may stem from steric hindrance or poor solubility. Solutions include:

- Pre-activate the amino acid with HATU/DIPEA in DMF for 5 minutes before coupling.

- Use dual solvents (e.g., DMF:NMP 1:1) to enhance solubility.

- Perform mid-cycle FTIR analysis to monitor resin-bound carbonyl stretching (~1660 cm⁻¹ for amide formation) .

Methodological Validation & Data Interpretation

Q. How can researchers differentiate between synthetic artifacts and genuine impurities in this compound batches?

- Methodological Answer : Employ orthogonal purity assessments:

- HPLC-MS : Identify impurities co-eluting with the main peak (e.g., dipeptide adducts, m/z +1 increments).

- TLC with ninhydrin staining : Detect free amines from incomplete Fmoc protection.

- Elemental Analysis : Verify C/H/N ratios against theoretical values (e.g., C₃₀H₂₉NO₄) to confirm stoichiometric purity .

Q. What statistical frameworks are suitable for analyzing dose-response data in this compound-based drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.